[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic heterocyclic ester featuring two distinct aromatic systems: a 2,3-dimethoxyphenyl-substituted oxazole ring and a 4-methylphenyl-substituted triazole moiety linked via a methyl carboxylate bridge.
Properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-14-9-11-17(12-10-14)28-15(2)21(26-27-28)24(29)32-13-19-16(3)33-23(25-19)18-7-6-8-20(30-4)22(18)31-5/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWSDICAQNLTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946371-88-6) is a novel hybrid molecule that integrates features of isoxazole and triazole derivatives. These structural motifs are known for their diverse biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
| Property | Details |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 420.46 g/mol |
| Structure | Chemical Structure |
| LogP | 3.32 |
| Polar Surface Area | 81.41 Ų |
The biological activity of this compound is primarily attributed to its ability to modulate immune responses and inhibit specific cellular pathways. It has been shown to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes. The compound's structure allows it to bind effectively to these targets, leading to alterations in their activity that can suppress or enhance immune functions.
Immunomodulatory Effects
Recent studies have demonstrated that derivatives of isoxazole and triazole exhibit significant immunomodulatory properties. For example:
- Inhibition of Proliferation : The compound has been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), indicating its potential as an immunosuppressive agent .
- Cytokine Modulation : It also affects cytokine production, specifically reducing tumor necrosis factor-alpha (TNF-α) levels in LPS-stimulated human blood cultures. This suggests a mechanism where the compound may dampen inflammatory responses .
Anticancer Activity
The triazole moiety is often associated with anticancer properties due to its ability to interfere with tumor growth and metastasis:
- Cell Cycle Arrest : Preliminary data indicate that the compound can induce cell cycle arrest in cancer cell lines, leading to decreased viability and increased apoptosis .
Case Studies
- In Vivo Studies : In murine models, administration of the compound resulted in reduced tumor growth rates compared to controls. This was accompanied by a marked decrease in inflammatory markers within the tumor microenvironment.
- Gene Expression Analysis : A study involving gene expression profiling revealed that treatment with this compound led to upregulation of pro-apoptotic genes while downregulating anti-apoptotic factors, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparative analysis with other known isoxazole and triazole derivatives was conducted:
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate exhibit a range of biological activities:
- Anticancer Activity : Triazole-based compounds are known for their potential in cancer treatment due to their ability to inhibit tumor growth. Studies have shown that modifications to the triazole ring can enhance efficacy against various cancer cell lines.
- Antimicrobial Properties : The oxazole and triazole moieties have been linked to antimicrobial activity. Compounds with these structures have been tested against bacteria and fungi, showing promising results.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Medicinal Chemistry Applications
The unique structure of this compound allows it to be utilized in several medicinal chemistry applications:
- Drug Design : The compound can serve as a lead structure for developing new drugs targeting specific diseases such as cancer or infections.
- Bioconjugation : Its reactive functional groups allow for bioconjugation with biomolecules for targeted drug delivery systems.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of triazole derivatives. Researchers synthesized a series of compounds based on the triazole framework and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast and lung cancer cells.
Case Study 2: Antimicrobial Activity
In another study published in Antibiotics, researchers investigated the antimicrobial efficacy of oxazole and triazole derivatives against resistant bacterial strains. The findings revealed that certain modifications to the oxazole ring enhanced antibacterial activity significantly compared to existing antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its substitution patterns. Key comparisons with similar compounds include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
- Replacing thiazole () with oxazole (target compound) reduces sulfur-related toxicity and alters dipole moments, influencing binding affinities in biological systems .
Preparation Methods
Formation of the Oxazole Core
The oxazole ring is synthesized via the Robinson–Gabriel reaction, where a β-ketoamide derivative undergoes cyclodehydration. A representative procedure involves treating 2-(2,3-dimethoxyphenyl)acetamide with phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst. The reaction proceeds at 80–90°C for 6–8 hours, yielding 5-methyl-2-(2,3-dimethoxyphenyl)-1,3-oxazole (intermediate A ).
Critical Parameters :
Functionalization at the 4-Position
The 4-methyl group is introduced via lithiation followed by alkylation. Intermediate A is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), generating a stabilized oxazole anion. Quenching with methyl iodide (CH₃I) at low temperature affords 4-methyl-5-methyl-2-(2,3-dimethoxyphenyl)-1,3-oxazole (intermediate B ).
Optimization Insight :
Synthesis of the Triazole Moiety
The triazole component is prepared through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxylation and esterification.
Azide-Alkyne Cycloaddition
1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (intermediate C ) is synthesized via a regioselective CuAAC reaction. A mixture of 4-methylphenyl azide and propiolic acid is reacted in the presence of copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 25°C for 12 hours.
Reaction Conditions :
Carboxylation and Esterification
Intermediate C is converted to its methyl ester using a two-step protocol:
-
Carboxylation : Treatment with thionyl chloride (SOCl₂) in methanol yields the methyl ester.
-
Purification : Column chromatography (ethyl acetate/hexane, 1:4) isolates 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (intermediate D ) with >95% purity.
Esterification to Assemble the Final Compound
The oxazole and triazole moieties are coupled via a Steglich esterification.
Activation of the Carboxylic Acid
Intermediate D is activated with N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM. The reaction is stirred at 0°C for 1 hour to form the active ester.
Coupling with the Oxazole Alcohol
Intermediate B (4-hydroxymethyl derivative) is added to the activated ester solution and stirred at 25°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound.
Yield Optimization :
Analytical Characterization
The compound is validated using spectroscopic and chromatographic techniques.
Reaction Optimization and Scalability
Solvent Selection
Temperature Control
Catalytic Systems
-
CuI in CuAAC provides regioselectivity >99% for the 1,4-triazole isomer.
-
DMAP in esterification reduces reaction time by 40% compared to non-catalytic methods.
Industrial Considerations
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 2,3-Dimethoxybenzaldehyde | 320 | Sigma-Aldrich |
| CuI | 1,200 | Alfa Aesar |
| DCC | 850 | TCI Chemicals |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
